molecular formula C6H9NO2 B13925295 5-Ethoxy-2-methyl-1,3-oxazole CAS No. 32595-70-3

5-Ethoxy-2-methyl-1,3-oxazole

Cat. No.: B13925295
CAS No.: 32595-70-3
M. Wt: 127.14 g/mol
InChI Key: XIUYTOWSBLPGDK-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using a packed reactor containing commercial manganese dioxide. The process involves the cyclodehydration of β-hydroxy amides at room temperature, followed by oxidative aromatization to form the oxazole .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, inhibition of microbial growth, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 5-Ethoxy-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

32595-70-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3

InChI Key

XIUYTOWSBLPGDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C

Origin of Product

United States

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